![molecular formula C7H3ClF3I B1453982 1-Chloro-4-iodo-2-(trifluoromethyl)benzene CAS No. 260355-20-2](/img/structure/B1453982.png)
1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-4-iodo-2-(trifluoromethyl)benzene” is a type of benzene derivative. Its molecular formula is C7H3ClF3I .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” consists of a benzene ring with chlorine, iodine, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not available in the search results .Scientific Research Applications
Pharmaceutical Intermediates
These compounds can be used as intermediates in the synthesis of various pharmaceuticals . The presence of both iodine and trifluoromethyl groups makes them useful for a variety of chemical reactions.
Organic Synthesis
The compound is often used in organic synthesis due to the presence of reactive iodine and trifluoromethyl groups . These groups can participate in various types of reactions, making the compound a versatile reagent.
Fluorination Reagents
The trifluoromethyl group in these compounds can act as a fluorination reagent . This can be useful in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.
Building Blocks in Material Science
These compounds can serve as building blocks in the synthesis of materials with unique properties . The presence of halogens and trifluoromethyl groups can influence the properties of the resulting materials.
Synthesis of Fluorinated Building Blocks
They can be used in the synthesis of fluorinated building blocks . These building blocks can then be used to construct more complex molecules with desirable properties.
Research and Development
In general, these compounds are used in various research and development applications . They can be used to explore new synthetic methods, study reaction mechanisms, or develop new materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-4-iodo-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFWVOVVPVBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655564 | |
Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260355-20-2 | |
Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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